molecular formula C14H17N3O4S B2478335 5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1327198-46-8

5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2478335
CAS No.: 1327198-46-8
M. Wt: 323.37
InChI Key: YADFYJDRJPKWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of potential drug candidates . This compound incorporates an azetidine ring, a saturated four-membered heterocycle that can impart favorable characteristics such as improved solubility and conformational rigidity, and a 4-ethoxyphenylsulfonyl group, which may influence target binding and cellular permeability. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules. The 1,2,4-oxadiazole moiety is found in compounds with a wide spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects . Its structural features make it a valuable template for constructing compound libraries aimed at probing biological targets such as enzymes, receptors, and protein-protein interactions. The presence of the sulfonyl group adjacent to the nitrogen atom in the azetidine ring is a notable structural motif that can be exploited in the design of enzyme inhibitors or receptor modulators. This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-20-12-4-6-13(7-5-12)22(18,19)17-8-11(9-17)14-15-10(2)16-21-14/h4-7,11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADFYJDRJPKWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a novel synthetic molecule that belongs to the class of oxadiazoles. This class has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound, particularly the incorporation of an azetidine ring and a sulfonyl group, suggests potential therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with oxadiazole derivatives. The specific activities of 5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole can be categorized as follows:

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 5-(1-((4-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Antimicrobial Activity

Oxadiazoles have been reported to possess antimicrobial properties against a range of pathogens. Studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to their ability to disrupt microbial cell wall synthesis and function.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area of interest. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Case Study 1: Antitumor Activity

In a study published in PMC4882559, several analogs of azetidine-containing compounds were synthesized and evaluated for their antitumor activity. The results indicated that specific modifications in the structure led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Properties

A comparative study involving various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a promising alternative for treating resistant infections .

Case Study 3: Anti-inflammatory Mechanism

Research published in PMC9102899 explored the anti-inflammatory effects of oxadiazoles. The study revealed that these compounds could effectively reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. Furthermore, in vivo studies showed reduced edema in animal models treated with the compound .

Summary Table of Biological Activities

Activity Effectiveness Mechanism
AntitumorHighInduction of apoptosis
AntimicrobialModerate to HighDisruption of cell wall synthesis
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Substituent Variations on the Phenylsulfonyl Group

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
  • Key Difference : Replacement of the 4-ethoxy group with bromine (electron-withdrawing halogen) .
  • Lipophilicity: Bromine’s larger atomic radius increases lipophilicity (clogP +0.5 vs. ethoxy), which may improve membrane permeability but reduce aqueous solubility. Biological Activity: Brominated analogues are often explored in anticancer and antimicrobial agents due to enhanced metabolic stability .
5-[1-(Benzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
  • Key Difference : Absence of substituents on the phenyl ring (plain benzenesulfonyl group).
  • Lower Specificity: Plain sulfonyl groups are less likely to engage in targeted hydrophobic or dipole interactions compared to ethoxy/bromo derivatives.

Variations in the Oxadiazole Substituents

5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole Hydrochloride
  • Key Difference : Replacement of the methyl group with a benzyl group and omission of the sulfonyl moiety .
  • Solubility: The hydrochloride salt improves aqueous solubility, but the benzyl group increases hydrophobicity (clogP +2.1 vs. +1.4 for the target compound). Pharmacokinetics: Benzyl-substituted oxadiazoles are often associated with prolonged half-lives due to reduced metabolic degradation .
5-(3-isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
  • Key Difference : Replacement of the azetidine-sulfonyl group with an isocyanate-functionalized phenyl ring .
  • Impact :
    • Reactivity : The isocyanate group enables covalent binding to nucleophilic residues (e.g., cysteine, lysine), making it useful as a probe or synthetic intermediate.
    • Stability : Susceptibility to hydrolysis limits its utility in drug development.

Azetidine Ring Modifications

5-[1-(3-Fluoropropyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
  • Key Difference : Introduction of a 3-fluoropropyl chain on the azetidine nitrogen .
  • Electron Effects: Fluorine’s electronegativity may enhance dipole interactions with target proteins. Therapeutic Potential: Fluorinated azetidines are frequently explored in kinase inhibitors for oncology .
5-(1-(1-ethyl-1H-pyrazole-5-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
  • Key Difference : Replacement of azetidine with a pyrrolidine ring bearing a pyrazole-carbonyl substituent .
  • Metabolism: The methoxymethyl group may reduce oxidative metabolism, extending half-life.

Halogenated Analogues

5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole
  • Impact :
    • Electron Density : Iodine’s polarizability enhances π-stacking interactions in aromatic binding pockets.
    • Applications : Commonly used in radiopharmaceuticals due to iodine’s isotopic properties .
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • Key Difference : Fluorine at the meta position on the phenyl ring .
  • Impact :
    • Dipole Interactions : Fluorine’s electronegativity strengthens interactions with electron-rich regions of proteins.
    • Bioavailability : Meta-substitution often improves oral bioavailability compared to para-substituted analogues.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Sulfonyl group : Deshielded protons on the 4-ethoxyphenyl ring (δ 7.5–8.0 ppm, doublet) .
    • Azetidine ring : Methine proton at δ 4.2–4.5 ppm (multiplet) .
    • Oxadiazole ring : Absence of NH protons confirms cyclization .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₉H₂₂N₃O₄S⁺ = 396.1284) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry of the azetidine and oxadiazole rings .

What experimental strategies resolve contradictions in reported biological activity data for 1,2,4-oxadiazole derivatives?

Advanced Research Question

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish false positives .
  • Metabolite Profiling : Use LC-MS to identify in vivo degradation products that may explain reduced activity compared to in vitro results .
  • Dose-Response Studies : Test across a wider concentration range (e.g., 0.1–100 µM) to account for non-linear pharmacokinetics .

How should a structure-activity relationship (SAR) study be designed for this compound?

Advanced Research Question

  • Systematic Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., halogenation, alkyl chain elongation) and azetidine sulfonamide to assess impacts on solubility and target binding .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) and prioritize derivatives for synthesis .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (oxadiazole N/O) and hydrophobic (methyl group) features using Schrödinger Suite .

How can regioselective functionalization of the azetidine ring be achieved during synthesis?

Advanced Research Question

  • Protecting Groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic substitution to the azetidine nitrogen .
  • Catalyst Screening : Test Pd(0)/N-heterocyclic carbene catalysts for Suzuki-Miyaura coupling on the azetidine ring .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature .

What methodologies assess the compound’s stability under varying environmental conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
  • Light Stability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours) to simulate photolytic degradation .

How can computational tools elucidate reaction mechanisms for oxadiazole derivatives?

Advanced Research Question

  • DFT Calculations : Optimize transition states (Gaussian 09, B3LYP/6-31G**) for cyclization steps to identify rate-limiting barriers .
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites on the oxadiazole ring to predict reactivity with biological nucleophiles (e.g., cysteine thiols) .

What parameters are critical for scaling up synthesis from milligram to gram scale?

Advanced Research Question

  • Solvent Selection : Replace DCM with toluene for safer large-scale reflux .
  • Heat Transfer : Use jacketed reactors to maintain precise temperature control during exothermic sulfonylation .
  • Workflow Efficiency : Implement inline IR spectroscopy for real-time monitoring and reduce purification bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.